molecular formula C6H10O4 B11921569 (R)-4-Methoxy-3-methyl-4-oxobutanoic acid

(R)-4-Methoxy-3-methyl-4-oxobutanoic acid

Cat. No.: B11921569
M. Wt: 146.14 g/mol
InChI Key: QEZMQNIFDRNSJZ-SCSAIBSYSA-N
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Description

®-4-Methoxy-3-methyl-4-oxobutanoic acid is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of a methoxy group, a methyl group, and a ketone group attached to a butanoic acid backbone. The ® configuration indicates the specific spatial arrangement of these groups around the chiral center, following the Cahn-Ingold-Prelog priority rules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Methoxy-3-methyl-4-oxobutanoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the correct ® configuration. For example, starting from a suitable precursor, such as a chiral alcohol, the compound can be synthesized through a series of reactions including oxidation, esterification, and hydrolysis.

Industrial Production Methods

Industrial production of ®-4-Methoxy-3-methyl-4-oxobutanoic acid typically involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of chiral catalysts or enzymes to achieve the desired enantiomeric excess. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-4-Methoxy-3-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3-methylbutanoic acid.

    Reduction: Formation of ®-4-methoxy-3-methylbutanol.

    Substitution: Formation of various substituted butanoic acid derivatives.

Scientific Research Applications

®-4-Methoxy-3-methyl-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-4-Methoxy-3-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Methoxy-3-methyl-4-oxobutanoic acid: The enantiomer of the ® form, with different spatial arrangement.

    4-Methoxy-3-methylbutanoic acid: Lacks the ketone group.

    3-Methyl-4-oxobutanoic acid: Lacks the methoxy group.

Uniqueness

®-4-Methoxy-3-methyl-4-oxobutanoic acid is unique due to its specific ® configuration, which imparts distinct chemical and biological properties. This enantiomer may exhibit different reactivity and interactions compared to its (S) counterpart, making it valuable in enantioselective synthesis and research applications.

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(3R)-4-methoxy-3-methyl-4-oxobutanoic acid

InChI

InChI=1S/C6H10O4/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1

InChI Key

QEZMQNIFDRNSJZ-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CC(=O)O)C(=O)OC

Canonical SMILES

CC(CC(=O)O)C(=O)OC

Origin of Product

United States

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